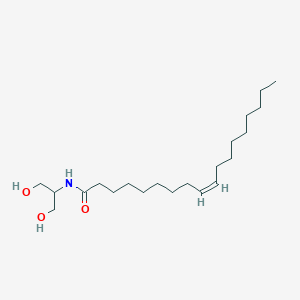

n-Oleoyl serinol

Overview

Description

Mechanism of Action

Target of Action

n-Oleoyl serinol, a ceramide analog, primarily targets pluripotent embryoid body-derived cells (EBCs) in stem cell therapy . It plays a crucial role in inhibiting the development of teratomas in stem cells .

Mode of Action

This compound interacts with its targets by triggering apoptosis in remaining pluripotent EBCs . This interaction results in the prevention of teratoma formation and promotes the enrichment of EBC cells that proceed to neural differentiation post-transplantation .

Biochemical Pathways

It is known that sphingolipids such as ceramide are strictly compartmentalized to function in distinct differentiation programs . This compound, being a ceramide analog, is likely to affect similar pathways.

Pharmacokinetics

It is known that the compound’s structure and supramolecular organization have been determined by single-crystal x-ray diffraction .

Result of Action

The action of this compound results in the induction of apoptosis in pluripotent EBCs, prevention of teratoma formation, and enrichment of EBC cells that undergo neural differentiation after transplantation . This can be visualized in cell membrane imaging in Jurkat and human brain microvascular endothelial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota can produce small lipid metabolites that specifically modulate the activity of several G protein-coupled receptors (GPCRs) . .

Biochemical Analysis

Biochemical Properties

n-Oleoyl serinol interacts with various enzymes, proteins, and other biomolecules. It has been shown to induce apoptosis in rapidly dividing neuroblastoma cells . It also activates atypical protein kinase C (aPKC) and induces the formation of aPKC associated complexes with polarity proteins in stem cell experiments .

Cellular Effects

This compound influences cell function by regulating physiological functions including apoptosis, cell growth, differentiation, migration, and adhesion . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is capable of click reactions for cell membrane imaging in Jurkat and human brain microvascular endothelial cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

The information provided here is based on the available literature and may be subject to change as new research findings emerge .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleoyl Serinol can be synthesized through a multi-step process involving the reaction of serinol with oleic acid. The general procedure involves the following steps:

Activation of Oleic Acid: Oleic acid is activated using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.

Coupling Reaction: The activated oleic acid is then reacted with serinol in the presence of a base such as diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to form Oleoyl Serinol.

Industrial Production Methods

Industrial production of Oleoyl Serinol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oleoyl Serinol undergoes various chemical reactions, including:

Oxidation: Oleoyl Serinol can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups in Oleoyl Serinol can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Oleoyl Serinol, which can have different biological and chemical properties.

Scientific Research Applications

Oleoyl Serinol has been extensively studied for its applications in various scientific fields:

Chemistry: It is used as a model compound for studying lipid behavior and interactions.

Biology: Oleoyl Serinol is used in cell membrane studies and as a tool for imaging cell membranes.

Medicine: It has shown potential in inducing apoptosis in cancer cells and promoting neural differentiation.

Industry: Oleoyl Serinol is used in the development of biofunctional materials and as a component in cosmetic formulations.

Comparison with Similar Compounds

Similar Compounds

N-acylethanolamine: Similar in structure but lacks the hydroxymethyl groups present in Oleoyl Serinol.

N-acyltris: Contains an additional hydroxymethyl group compared to Oleoyl Serinol.

Uniqueness

Oleoyl Serinol is unique due to its specific structure, which allows it to mimic ceramides effectively. Its ability to induce apoptosis selectively in rapidly dividing cells over differentiated cells makes it a valuable compound in cancer research .

Conclusion

Oleoyl Serinol is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool for research and industrial applications.

Properties

CAS No. |

72809-08-6 |

|---|---|

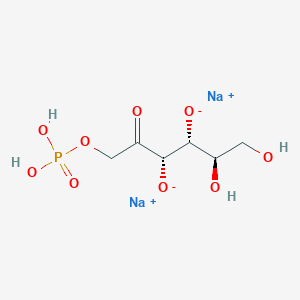

Molecular Formula |

C21H41NO3 |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide |

InChI |

InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25) |

InChI Key |

LGDVTFHRZXBSJM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC(CO)CO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |

Synonyms |

N-oleoyl serinol N-oleoylserinol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-oleoyl serinol mimics the function of natural ceramides, specifically in their role in inducing apoptosis. [, ] This effect is particularly pronounced in pluripotent cells like embryonic stem cells (ES cells) and embryoid body-derived cells (EBCs). [] Mechanistically, S18 appears to exert its pro-apoptotic effect through the upregulation of prostate apoptosis response-4 (PAR-4) in these cells. [, ] Additionally, S18 has been shown to influence the migration and polarity of neural progenitor cells (NPCs) in vitro and in vivo. [] This effect is likely mediated by S18's interaction with atypical protein kinase ζ/λ (aPKC) and Cdc42, proteins involved in cell polarity and motility. []

A: A major concern in stem cell therapy is the risk of teratoma formation - tumors arising from undifferentiated stem cells. This compound has been shown to selectively eliminate pluripotent mouse and human stem cells, effectively preventing teratoma formation in transplantation models. [] This selective apoptosis induced by S18 enriches for neural precursors in ES cell-derived neural transplants, improving the safety profile of these cells for therapeutic applications. []

A: Research suggests that this compound plays a crucial role in regulating neural progenitor cell (NPC) motility, a process critical for proper brain development. [] Depleting natural sphingolipids, the class of molecules to which ceramides belong, disrupts NPC migration. [] This disruption can be rescued by introducing S18, highlighting its importance in guiding NPC movement and ultimately influencing brain organization during development. []

A: Yes, this compound has been used as a tool to investigate the roles of ceramides in various cellular processes. For instance, by utilizing S18, researchers demonstrated that complex gangliosides, a class of glycosphingolipids, might protect developing neurons against ceramide-induced apoptosis. [] This protective effect appears to be mediated by the upregulation of MAPK signaling and downregulation of PAR-4 expression. [] Furthermore, S18 has been instrumental in elucidating the role of ceramide-activated aPKC in the formation of primary cilia, sensory organelles important for various cellular functions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B1660108.png)

![Methyl 3-chloro-6-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]benzothiophene-2-carboxylate](/img/structure/B1660109.png)